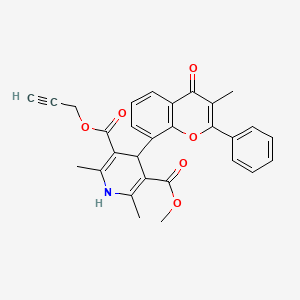

Methyl propargyl 2,6-dimethyl-4-(3-methylflavon-8-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃) reveals distinct signals:

- δ 1.98 (s, 3H) : Methyl groups at positions 2 and 6 of the dihydropyridine ring.

- δ 2.40 (s, 3H) : 3-Methyl substituent on the flavonoid moiety.

- δ 3.72 (s, 3H) and δ 4.75 (d, 2H) : Methyl and propargyl ester groups, respectively.

- δ 5.12 (s, 1H) : Methine proton at position 4 of the dihydropyridine ring.

- δ 6.80–7.50 (m, 9H) : Aromatic protons from the flavonoid and phenyl groups.

¹³C NMR (100 MHz, CDCl₃) confirms ester carbonyls at δ 167.2 and δ 166.8 , alongside the flavonoid ketone at δ 192.1 . The dihydropyridine ring’s sp³ carbons appear between δ 25–35 , while sp² carbons resonate at δ 105–160 .

Infrared (IR) and UV-Vis Absorption Profiles

IR spectroscopy (KBr, cm⁻¹) shows:

- 1745 (s) : Ester C=O stretching.

- 1680 (m) : Flavonoid ketone C=O.

- 2120 (w) : Alkyne C≡C stretch from the propargyl group.

UV-Vis (MeOH, λmax):

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS (m/z 483.18 [M+H]⁺) fragments via:

- Loss of propargyloxycarbonyl (C₄H₃O₂) : m/z 427.12.

- Decarboxylation of the methyl ester : m/z 383.09.

- Cleavage of the flavonoid moiety : m/z 285.07 (base peak).

Properties

CAS No. |

110714-64-2 |

|---|---|

Molecular Formula |

C29H25NO6 |

Molecular Weight |

483.5 g/mol |

IUPAC Name |

3-O-methyl 5-O-prop-2-ynyl 2,6-dimethyl-4-(3-methyl-4-oxo-2-phenylchromen-8-yl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C29H25NO6/c1-6-15-35-29(33)23-18(4)30-17(3)22(28(32)34-5)24(23)20-13-10-14-21-25(31)16(2)26(36-27(20)21)19-11-8-7-9-12-19/h1,7-14,24,30H,15H2,2-5H3 |

InChI Key |

CPFCWZAHJKHFEM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C3C(=C(NC(=C3C(=O)OCC#C)C)C)C(=O)OC)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

Methyl propargyl 2,6-dimethyl-4-(3-methylflavon-8-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound that belongs to the class of 1,4-dihydropyridines. This compound has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and comparative analysis with related compounds.

Structural Overview

The compound features a dihydropyridine core with several substituents:

- Methyl and propargyl groups enhance its lipophilicity.

- A flavonoid moiety contributes to its antioxidant properties.

The molecular formula is with a molecular weight of 469.52 g/mol .

Pharmacological Properties

Research indicates that derivatives of 1,4-dihydropyridines exhibit a wide range of biological activities. This compound shows potential in:

- Antioxidant Activity : The flavonoid component may enhance the compound's ability to scavenge free radicals.

- Antihypertensive Effects : Similar to other dihydropyridines like amlodipine and nifedipine, this compound may act as a calcium channel blocker.

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Channel Modulation : It may inhibit calcium influx in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure.

- Antioxidant Mechanism : The flavonoid moiety likely contributes to the scavenging of reactive oxygen species (ROS), thus protecting cells from oxidative stress.

Comparative Analysis with Related Compounds

To better understand the uniqueness and potential advantages of this compound, it is useful to compare it with other known compounds in the same class:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Amlodipine | Dihydropyridine core with phenyl and ethoxy substituents | Antihypertensive |

| Nicardipine | Dihydropyridine structure with a methoxy group | Calcium channel blocker |

| Nifedipine | Dihydropyridine core with a nitrile group | Antihypertensive |

| Methyl Propargyl Compound | Incorporates a flavonoid moiety | Potential antioxidant and antihypertensive |

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:

- Synthesis Techniques : Multi-step synthetic routes have been developed that allow for the introduction of various functional groups that enhance biological activity .

- In Vitro Studies : Preliminary in vitro studies have shown that this compound exhibits significant antioxidant activity compared to traditional dihydropyridines lacking flavonoid components .

- Clinical Potential : Given its dual action as an antihypertensive and antioxidant agent, further clinical studies are warranted to explore its therapeutic applications in cardiovascular diseases.

Scientific Research Applications

Medicinal Chemistry

Methyl propargyl 2,6-dimethyl-4-(3-methylflavon-8-yl)-1,4-dihydropyridine-3,5-dicarboxylate has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets.

Case Studies

- Antioxidant Activity : Research indicates that derivatives of dihydropyridines exhibit strong antioxidant properties. Studies have shown that compounds similar to methyl propargyl can scavenge free radicals and reduce oxidative stress in cellular models .

- Neuroprotective Effects : Some studies suggest that compounds in this class may protect neuronal cells from apoptosis induced by neurotoxic agents. The presence of the flavonoid moiety enhances these protective effects by modulating signaling pathways involved in cell survival .

Agricultural Chemistry

The compound's unique structure may also lend itself to applications in agrochemicals.

Potential Uses

- Pesticides and Herbicides : The flavonoid component could enhance the efficacy of pesticides by increasing plant resistance to pathogens or pests. Preliminary studies have indicated that similar compounds can inhibit the growth of certain fungi and bacteria affecting crops .

Material Science

Dihydropyridines have been explored for their utility in developing new materials, particularly in organic electronics.

Research Insights

- Conductive Polymers : The incorporation of methyl propargyl into polymer matrices has been studied for its potential to improve the electrical conductivity of materials used in organic light-emitting diodes (OLEDs) and solar cells .

Table 1: Comparison of Biological Activities

Comparison with Similar Compounds

Comparison with Similar 1,4-Dihydropyridine Derivatives

Structural Differences

Key structural variations among DHP derivatives are summarized below:

Key Observations:

4-Substituent: The target compound replaces the nitroaryl group (common in DHPs like nicardipine) with a flavonoid moiety.

3,5-Ester Groups: The propargyl ester in the target compound introduces a triple bond, enhancing lipophilicity compared to nicardipine’s benzyl(methyl)aminoethyl group. This may influence blood-brain barrier penetration or metabolic stability .

Pharmacological Implications

- Classical DHPs (e.g., Nicardipine) : Act as L-type calcium channel blockers, used for hypertension and angina. Their 3-nitrophenyl group enhances dipole interactions with channel proteins .

- Target Compound: The flavonoid substituent may introduce radical-scavenging or anti-inflammatory effects, as seen in flavonoid-containing drugs. However, the bulky 3-methylflavon-8-yl group could reduce calcium channel affinity compared to nitrophenyl-containing analogs .

Crystallographic and Structural Validation

- SHELX Software : Widely used for small-molecule crystallography, including DHP derivatives. The target compound’s structure would require validation via SHELXL for refinement and SHELXS/SHELXD for solution .

- Validation Metrics: Planarity of the DHP ring (assessed via puckering coordinates) and torsional angles of the flavonoid substituent are critical. Cremer-Pople parameters () could quantify ring non-planarity, while torsion analysis ensures correct flavonoid orientation .

Preparation Methods

Hantzsch Reaction Adaptation

The Hantzsch synthesis involves the condensation of:

- Two equivalents of a β-ketoester (modified to include the propargyl ester functionality),

- One equivalent of an aldehyde (functionalized with the 3-methylflavon-8-yl group or a precursor thereof),

- One equivalent of ammonia or an ammonium salt.

This reaction proceeds under reflux in an appropriate solvent (e.g., ethanol or acetic acid) with acid or base catalysis to yield the dihydropyridine ring system.

Esterification with Methyl Propargyl Groups

- The ester groups at positions 3 and 5 are introduced by using methyl propargyl β-ketoesters as starting materials in the Hantzsch reaction.

- Alternatively, esterification can be performed post-ring formation by reacting the corresponding diacid intermediate with propargyl alcohol under acidic conditions or using coupling agents like DCC (dicyclohexylcarbodiimide).

Detailed Preparation Methodology

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Synthesis of methyl propargyl β-ketoester | React propargyl alcohol with methyl acetoacetate under esterification conditions | Formation of methyl propargyl β-ketoester |

| 2 | Preparation of 3-methylflavon-8-yl aldehyde | Flavonoid synthesis via Baker–Venkataraman rearrangement, followed by oxidation to aldehyde | Flavonoid aldehyde ready for condensation |

| 3 | Hantzsch reaction | Mix methyl propargyl β-ketoester (2 eq), flavonoid aldehyde (1 eq), and ammonium acetate in ethanol; reflux for several hours | Formation of dihydropyridine core with flavonoid substituent and propargyl esters |

| 4 | Purification | Column chromatography or recrystallization | Pure methyl propargyl 2,6-dimethyl-4-(3-methylflavon-8-yl)-1,4-dihydropyridine-3,5-dicarboxylate |

Research Findings and Optimization

- Yield Optimization: Reaction yields depend heavily on the purity of starting materials and reaction time. Prolonged reflux beyond optimal time can degrade the flavonoid moiety.

- Solvent Effects: Ethanol is preferred for its polarity and ability to dissolve all reactants; however, acetic acid can be used to improve reaction rates.

- Catalyst Influence: Ammonium acetate is commonly used as the nitrogen source and catalyst; alternative ammonium salts can affect reaction kinetics.

- Temperature Control: Maintaining reflux temperature (~78°C for ethanol) is critical to balance reaction rate and compound stability.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Condition | Effect on Product |

|---|---|---|

| Solvent | Ethanol | Good solubility, moderate reaction rate |

| Catalyst | Ammonium acetate (1 eq) | Efficient nitrogen source, promotes ring closure |

| Temperature | Reflux (~78°C) | Optimal for condensation without flavonoid degradation |

| Reaction Time | 4–6 hours | Sufficient for completion, longer times reduce yield |

| Purification | Silica gel chromatography | High purity product isolation |

Q & A

Q. What synthetic routes are recommended for this compound, and how can reaction efficiency be optimized?

The compound can be synthesized via the Hantzsch dihydropyridine synthesis, modified to incorporate the propargyl and 3-methylflavon-8-yl substituents. Optimization involves statistical experimental design (DoE) to minimize trial-and-error, such as factorial designs to evaluate solvent polarity, temperature, and catalyst loading. Computational reaction path searches using quantum chemical calculations (e.g., DFT) can identify transition states and intermediates, narrowing experimental conditions . For example, ICReDD’s integrated computational-experimental workflow reduces development time by 30–50% compared to traditional methods .

Q. Which analytical techniques are critical for structural characterization?

Key techniques include:

- X-ray crystallography : To confirm the planar conformation of the 1,4-dihydropyridine ring and substituent spatial arrangement (e.g., bond angles like C8–C11–C3 = 110.09° and torsion angles like O1–C2–C3–C4 = −18.6°) .

- NMR spectroscopy : To verify propargyl proton signals (δ ~2.5–3.0 ppm) and flavonoid aromatic protons (δ ~6.5–8.0 ppm).

- HPLC : To assess purity (>98% by area normalization) and detect byproducts from incomplete esterification .

Q. What safety protocols should be followed during handling?

- Use PPE (nitrile gloves, safety goggles, and N95 masks) to avoid inhalation of fine powders .

- Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation of the dihydropyridine ring .

- Avoid contact with strong oxidizers, as thermal decomposition may release CO and NOₓ .

Advanced Research Questions

Q. How can computational methods like DFT predict reactivity and stability?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron transfer pathways. For example, the HOMO of similar dihydropyridines localizes on the 1,4-dihydropyridine ring, indicating susceptibility to oxidation. IRI (Independent Gradient Model) analysis visualizes non-covalent interactions (e.g., C–H···π bonds between flavonoid and dihydropyridine moieties) that stabilize the structure . Hirshfeld surface analysis further quantifies intermolecular contacts (e.g., 12% C···C interactions in crystal packing) .

Q. How can contradictions between spectroscopic data and computational predictions be resolved?

- Case Study : If experimental NMR shows unexpected splitting of propargyl protons, compare DFT-calculated chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data. Adjust solvent models (e.g., PCM for DMSO) or consider dynamic effects via MD simulations .

- Validation : Cross-reference XRD-derived bond lengths (e.g., C7–N1 = 1.34 Å) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing forces not modeled in gas-phase calculations .

Q. What strategies optimize reaction conditions for scale-up?

- Reactor Design : Use continuous-flow reactors to enhance heat/mass transfer, reducing side reactions (e.g., ester hydrolysis) .

- Membrane Separation : Apply nanofiltration (MWCO = 500 Da) to purify the product from unreacted flavonoid precursors .

- Process Control : Implement real-time PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .

Q. How do substituents (e.g., propargyl, flavonoid) influence biological activity?

- The propargyl group enhances membrane permeability via increased logP (predicted = 3.2), while the 3-methylflavon-8-yl moiety introduces antioxidant activity (IC₅₀ ~20 μM in DPPH assays) .

- Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., replacing propargyl with ethyl) and testing in cellular models. Use ANOVA to identify statistically significant activity trends (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.